Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate involves several steps. One common synthetic route includes the reaction of 3-methylphenylamine with piperidin-4-one under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate is widely used in scientific research, particularly in the field of proteomics. It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets. It is known to bind to certain proteins and enzymes, modifying their activity and function. The exact molecular pathways involved depend on the specific application and target protein .
Comparison with Similar Compounds
Methyl 2-(1-(m-tolylcarbamoyl)piperidin-4-yl)acetate can be compared with other similar compounds such as:
- Methyl (1-{[(4-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate
- Methyl (1-{[(2-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate
These compounds share similar structural features but differ in the position of the methyl group on the phenyl ring, which can influence their chemical properties and biological activities .
Properties
IUPAC Name |
methyl 2-[1-[(3-methylphenyl)carbamoyl]piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-4-3-5-14(10-12)17-16(20)18-8-6-13(7-9-18)11-15(19)21-2/h3-5,10,13H,6-9,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEDTFQRBYAEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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